N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring a combination of methoxyphenyl, thiophene, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine to form the methoxyphenyl intermediate.
Thiophene Derivative Formation: The thiophene derivatives are synthesized through various methods, such as the reaction of thiophene with sulfonyl chloride to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the thiophene derivatives under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted aromatic and thiophene derivatives.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Suprofen : A 2-substituted thiophene framework known as a nonsteroidal anti-inflammatory drug.
- Articaine : A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that may not be achievable with simpler or less functionalized compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-15-8-6-14(7-9-15)12-21-19(23)20(24)22-13-17(16-4-2-10-28-16)30(25,26)18-5-3-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBJLXWNDZDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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